molecular formula C10H12N2O B2632702 1,2,3,4-Tetrahydroisoquinoline-2-carboxamide CAS No. 70746-04-2

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide

Cat. No.: B2632702
CAS No.: 70746-04-2
M. Wt: 176.219
InChI Key: NCOFBBARJYKKNL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide (CAS 70746-04-2) is a chemical building block based on the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The THIQ core is a common feature in a wide array of natural products and clinically used drugs, and it is frequently explored in the synthesis of compounds with diverse pharmacological activities . Researchers value this scaffold for its potential in developing new therapeutic agents. THIQ derivatives have been investigated as potent inhibitors of key biological targets. For instance, derivatives like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 family proteins, which are promising targets in cancer therapy for their role in regulating apoptosis . Other THIQ-based compounds are being designed to target the NF-κB signaling pathway, a key mediator in inflammation and cancer, demonstrating the scaffold's utility in creating potential anticancer agents . Furthermore, the THIQ structure serves as a key chiral ligand in coordination chemistry for enantioselective catalysis, highlighting its versatility beyond direct biological activity . As a carboxamide derivative, this compound offers a reactive site for further chemical modification, making it a versatile intermediate for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOFBBARJYKKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.

Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide serves as a core structural element in various bioactive compounds. Its unique conformation allows it to interact with multiple biological targets, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance:

  • A series of substituted derivatives were developed that showed significant binding affinity to Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. These compounds induced apoptosis and activated caspase-3 in Jurkat cells, demonstrating their potential as anti-cancer agents .
  • The structural modifications of the compound can enhance its efficacy against various cancer types by targeting specific pathways involved in tumor growth and survival .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Isoquinoline alkaloids have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis .

Applications in Peptide Design

This compound is utilized in the design of peptide-based drugs. Its incorporation into peptides can modify their biological activity:

  • The compound acts as a surrogate for proline and is integrated into peptide sequences to enhance stability and receptor binding affinity .
  • Notably, the substitution of proline with this compound has led to the development of effective drugs like quinapril .

Structural Activity Relationship (SAR)

Understanding the structural activity relationship of this compound is crucial for optimizing its pharmacological properties:

Modification Biological Activity Target
Substitution at position 3Enhanced binding to opioid receptorsOpioid receptors
Methylation at position 5Increased neuroprotective effectsNeuronal cells
Hydroxylation at position 7Improved anticancer activityBcl-2 proteins

Synthetic Strategies

Various synthetic approaches have been developed to create derivatives of this compound:

  • Traditional methods such as the Pictet–Spengler reaction have been employed alongside modern techniques like enyne metathesis and Diels–Alder reactions .
  • These strategies facilitate the creation of diverse libraries of compounds for screening against different biological targets.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2,3,4-tetrahydroisoquinoline-2-carboxamide (THIQ-2-CA) with structurally related analogs, focusing on substituent effects, receptor selectivity, and functional outcomes.

Structural and Functional Modifications

Compound Name Key Substituents/Modifications Biological Activity/Application Receptor Selectivity/Key Findings Reference
THIQ-2-CA (Base Structure) Carboxamide at C2 Template for opioid receptor ligands Broad scaffold with tunable selectivity
(3R)-PDTic C3-carboxamide; C7-hydroxy; Piperidinylmethyl Potent κ-opioid receptor antagonist (Ki = 0.024 nM) High selectivity for κ over μ/δ receptors
JDTic C3-carboxamide; Morpholino; Phenyl groups Long-acting κ-opioid antagonist >10,000-fold selectivity for κ receptors
Compound 6a C7-carboxamide; Pyrimidinyl; Trifluoromethylphenyl DDR1 kinase inhibitor (IC50 = 6.8 nM) Selectivity over DDR2 (>100-fold)
(S)-2a C3-carboxamide; S-configuration Chiral catalyst precursor N/A (used in asymmetric organocatalysis)
23a (Tetrahydroisoquinolone) Ethyl; p-Tolyl; C4-carboxamide Antimalarial lead (IC50 = 120 nM) Targets Plasmodium falciparum
QYR C6-chloro; Cyclopropanesulfonyl; Isoquinolinyl 3C-like protease inhibitor Binds to viral protease active site

Key Findings

  • Receptor Selectivity: PDTic and JDTic demonstrate that bulky substituents (e.g., piperidinylmethyl or morpholino groups) enhance κ-opioid receptor selectivity by sterically hindering μ/δ receptor binding . Compound 6a’s pyrimidinyl and trifluoromethyl groups optimize DDR1 kinase inhibition via hydrophobic interactions and hydrogen bonding .
  • Stereochemical Impact :

    • The S-configuration in (S)-2a (C3-carboxamide) is critical for chiral induction in catalytic applications, whereas racemic mixtures (e.g., 23a,b) are used in antimalarial studies due to reduced enantiomeric discrimination in Plasmodium targets .
  • Functional Group Effects :

    • Electron-withdrawing groups (e.g., trifluoromethyl in 6a) improve metabolic stability and binding affinity .
    • Sulfonyl groups (e.g., cyclopropanesulfonyl in QYR) enhance protease inhibition by forming strong hydrogen bonds with catalytic residues .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-2-carboxamide (THIQ) represents a significant class of compounds within the isoquinoline family, known for their diverse biological activities. This article explores the biological activity of THIQ and its derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

THIQ compounds are characterized by a bicyclic structure that includes a tetrahydroisoquinoline core. The carboxamide functionality enhances their biological properties, making them attractive candidates for drug development. Research has demonstrated that THIQ derivatives exhibit a range of activities against various pathogens and conditions, including neurodegenerative diseases and cancer.

Antimicrobial Activity

THIQ derivatives have shown potent antimicrobial effects against various pathogens. For instance, studies indicate that certain THIQ analogs possess significant activity against P. falciparum, the causative agent of malaria. In vitro assays revealed that these compounds can inhibit multiple resistant strains effectively, with some exhibiting submicromolar potency (EC50 < 500 nM) .

Anticancer Properties

Recent investigations into the anticancer potential of THIQ derivatives have yielded promising results. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were found to induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins. The lead compound demonstrated a binding affinity (Ki = 5.2 µM) for Bcl-2 and Mcl-1 proteins and exhibited anti-proliferative effects in Jurkat cells .

Opioid Receptor Modulation

THIQ compounds have also been studied for their interaction with opioid receptors. A notable compound from this class was identified as a selective κ-opioid receptor antagonist with a binding affinity (K_i = 0.37 nM). This selectivity is crucial for developing analgesics with reduced side effects compared to traditional opioids .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their structural features. SAR studies have identified key modifications that enhance potency:

  • Substituents at C-4 : The presence of para-methoxy groups on the aromatic ring significantly increases activity against malaria .
  • N-2 Isobutyl Group : Compounds featuring this substituent showed improved potency compared to those with smaller or larger groups .
  • Thienyl Substituent : Compounds with a thiophene group at C-3 were among the most potent but required careful optimization due to potential metabolic liabilities .

Case Studies

  • Antimalarial Activity : A study focusing on THIQ derivatives highlighted their efficacy against resistant strains of P. falciparum. The lead compound from this research underwent extensive SAR studies leading to optimized derivatives with enhanced activity and reduced toxicity .
  • Cancer Therapeutics : Research into THIQ-based inhibitors of Bcl-2 demonstrated that modifications to the core structure could significantly enhance binding affinity and induce apoptosis in cancer cell lines .

Data Tables

Compound NameActivity TypeK_i/EC50 ValueNotes
Compound 12κ-opioid antagonist0.37 nMHighly selective for κ over μ and δ
Compound 11tAnti-cancerKi = 5.2 µMInduces apoptosis in Jurkat cells
THIQ DerivativeAntimalarialEC50 < 500 nMEffective against resistant P. falciparum

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2,3,4-tetrahydroisoquinoline-2-carboxamide derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between tetrahydroisoquinoline precursors and amines or carboxylic acid derivatives. For example, HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and triethylamine in mixed solvents (THF/CH₃CN or CH₂Cl₂) are used for amide bond formation . Boc-protected intermediates are often employed to prevent side reactions, followed by deprotection under acidic conditions (e.g., HCl in dioxane) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Purity is ensured via silica gel chromatography and confirmed by ¹H/¹³C NMR and mass spectrometry (ESI-MS) .

Q. How are structural and stereochemical properties of tetrahydroisoquinoline-2-carboxamide derivatives validated?

  • Methodological Answer : Structural validation relies on NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and stereochemistry. For example, the coupling constant (J) between protons at positions 2 and 3 in the tetrahydroisoquinoline core can indicate cis/trans configurations. Mass spectrometry (ESI or HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry in chiral derivatives . Melting points and elemental analysis further corroborate purity .

Q. What are the primary biological targets of tetrahydroisoquinoline-2-carboxamide derivatives in pharmacological research?

  • Methodological Answer : These derivatives are explored as kappa opioid receptor (KOR) antagonists with selectivity over mu and delta receptors. In vitro binding assays (e.g., radioligand displacement using [³H]U69,593) and functional assays (e.g., GTPγS binding) are used to determine IC₅₀ values and selectivity ratios . Advanced derivatives like (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl] analogs (PDTic) show subnanomolar KOR affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the tetrahydroisoquinoline core or carboxamide side chain) influence receptor selectivity and potency?

  • Methodological Answer : Modifications at the 7-position (e.g., hydroxyl groups) enhance KOR binding by forming hydrogen bonds with residues in the receptor’s orthosteric pocket. Bulky substituents on the carboxamide side chain (e.g., morpholine or piperazine rings) improve selectivity by sterically hindering off-target interactions. For example, compound 7 (trihydrochloride salt) exhibits >100-fold selectivity for KOR over MOR/DOR due to its 4-methylpiperazine moiety . Computational docking studies (e.g., Glide SP mode) can predict binding poses and guide rational design .

Q. What strategies address contradictory data in catalytic applications of tetrahydroisoquinoline derivatives, such as discrepancies in photocatalytic semi-dehydrogenation efficiency?

  • Methodological Answer : Conflicting results in photocatalytic reactions (e.g., semi-dehydrogenation to 3,4-dihydroisoquinoline) may arise from differences in catalyst composition or oxidative potentials. Noble metal-free MoS₂/ZnIn₂S₄ nanocomposites achieve higher efficiency by optimizing charge separation and reducing recombination. Reaction conditions (e.g., TFA as a proton source, degassed solvents) must be standardized to minimize side reactions . Electrochemical studies (cyclic voltammetry) correlate oxidative potentials (+1.01 V vs. NHE for the first dehydrogenation step) with catalytic performance .

Q. How can computational methods enhance the design of tetrahydroisoquinoline-based inhibitors for targets like PRMT5?

  • Methodological Answer : Pharmacophore modeling and molecular docking (e.g., using Schrödinger Suite) identify critical interactions between the carboxamide group and PRMT5’s active site (e.g., hydrogen bonds with Glu435). Virtual screening of derivatives like 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl) analogs prioritizes compounds with improved binding energies (<-9 kcal/mol) and ADME properties . MD simulations (100 ns) assess stability of ligand-receptor complexes .

Q. What challenges arise in stereoselective synthesis of tetrahydroisoquinoline-2-carboxamide derivatives, and how are they resolved?

  • Methodological Answer : Racemization during coupling reactions is a major issue. Chiral auxiliaries (e.g., Boc-7-hydroxy-D-Tic-OH) or enantiopure amines (e.g., (1S)-2-methyl-1-aminopropyl derivatives) ensure stereochemical integrity . Asymmetric catalysis (e.g., Ru(bpy)₃Cl₂ in photoredox α-alkylation) can induce enantioselectivity, while chiral HPLC separates diastereomers .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Scalability of multi-step syntheses (e.g., Boc deprotection, salt formation) needs improvement .
  • Biological Evaluation : In vivo pharmacokinetics of KOR antagonists remain underexplored .
  • Catalytic Mechanisms : Detailed mechanistic studies (e.g., EPR for radical intermediates) in photocatalytic reactions are warranted .

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